An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,3-Dimethylhexanedioic Acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,3-Dimethylhexanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of 3,3-dimethylhexanedioic acid. By delving into the theoretical prediction of chemical shifts and coupling constants, alongside practical considerations for sample preparation and data acquisition, this document serves as a robust resource for researchers in organic chemistry, medicinal chemistry, and drug development. The principles and methodologies discussed herein are foundational for the unambiguous characterization of molecular structures, a critical step in any chemical research and development pipeline.
Introduction: The Structural Significance of 3,3-Dimethylhexanedioic Acid
3,3-Dimethylhexanedioic acid, a dicarboxylic acid with the molecular formula C8H14O4, presents an interesting case for NMR analysis due to its specific substitution pattern.[1] The presence of a quaternary carbon and gem-dimethyl groups, along with two carboxylic acid moieties, gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra. A thorough understanding of these spectra is paramount for confirming the compound's identity, assessing its purity, and studying its chemical behavior in various environments. In drug development, for instance, precise structural confirmation is a non-negotiable regulatory requirement, and NMR is the gold standard for this purpose.
The power of NMR spectroscopy lies in its ability to provide detailed information about the chemical environment of each nucleus in a molecule.[2] For ¹H NMR, this includes the number of unique proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity through spin-spin coupling), and the relative number of protons in each environment (integration). Similarly, ¹³C NMR reveals the number of unique carbon environments and their chemical nature.[3][4]
This guide will first predict the ¹H and ¹³C NMR spectra of 3,3-dimethylhexanedioic acid based on established principles of chemical shifts and structural analysis. Subsequently, it will provide a detailed, field-proven protocol for sample preparation and data acquisition, ensuring the generation of high-quality, reproducible NMR data.
Molecular Structure of 3,3-Dimethylhexanedioic Acid
To logically predict the NMR spectra, a clear understanding of the molecule's structure and symmetry is essential.
Caption: Molecular structure of 3,3-dimethylhexanedioic acid with atom numbering.
Predicted ¹H NMR Spectrum of 3,3-Dimethylhexanedioic Acid
Based on the structure, we can predict the key features of the ¹H NMR spectrum. The molecule has a plane of symmetry passing through the C3 carbon and its methyl groups, but the two halves of the main chain are not equivalent.
Predicted ¹H NMR Chemical Shifts and Multiplicities
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -COOH | 9 - 12 | Singlet (broad) | 2H | The acidic protons of carboxylic acids are highly deshielded and appear far downfield.[5] Their chemical shift can be concentration and solvent dependent. |
| H2 | ~2.24 | Singlet | 2H | These protons are on a carbon (C2) alpha to a carbonyl group and adjacent to a quaternary carbon. The deshielding effect of the carbonyl group places them in this region. With no adjacent protons, the signal will be a singlet. |
| H4 | ~1.7 | Triplet | 2H | These protons are on a carbon (C4) adjacent to a methylene group (C5). They will be split into a triplet by the two H5 protons. |
| H5 | ~2.3 | Triplet | 2H | These protons are on a carbon (C5) alpha to a carbonyl group and adjacent to a methylene group (C4). The deshielding effect of the carbonyl is significant. They will be split into a triplet by the two H4 protons. |
| -CH₃ | ~1.1 | Singlet | 6H | The two methyl groups are chemically equivalent and attached to a quaternary carbon. They are relatively shielded and will appear as a singlet. |
Note: The exact chemical shifts can vary depending on the solvent used.[6] For dicarboxylic acids, aprotic polar solvents like DMSO-d₆ are often preferred to observe the acidic proton signals, which might exchange with protic solvents like D₂O or CD₃OD.[6]
Predicted ¹³C NMR Spectrum of 3,3-Dimethylhexanedioic Acid
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's structure, we expect to see six distinct carbon signals.[3]
Predicted ¹³C NMR Chemical Shifts
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 & C6 (COOH) | 170 - 185 | The carbonyl carbons of carboxylic acids are highly deshielded and appear in this characteristic downfield region.[5] |
| C3 (Quaternary C) | 35 - 45 | The quaternary carbon atom is relatively shielded compared to the carbons closer to the electron-withdrawing carboxylic acid groups. |
| C2 | 40 - 50 | This methylene carbon is alpha to a carbonyl group, resulting in a downfield shift. |
| C5 | 30 - 40 | This methylene carbon is also alpha to a carbonyl group. Its chemical shift will be similar to C2, but potentially slightly different due to the different substitution at the beta position. |
| C4 | 25 - 35 | This methylene carbon is further from the electron-withdrawing groups and is therefore more shielded. |
| C7 & C8 (-CH₃) | 20 - 30 | The two equivalent methyl carbons are the most shielded carbons in the molecule. |
Experimental Protocol: Acquiring High-Quality NMR Spectra
The acquisition of high-resolution NMR spectra is critically dependent on meticulous sample preparation and the appropriate selection of acquisition parameters.[7][8]
Sample Preparation
A well-prepared sample is the cornerstone of a successful NMR experiment. The sample should be a homogeneous solution, free from any particulate matter.[8]
Materials:
-
3,3-Dimethylhexanedioic acid (5-25 mg for ¹H NMR, higher for ¹³C NMR)[9]
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O), 0.6-0.7 mL[8]
-
High-quality 5 mm NMR tube[10]
-
Pasteur pipette and glass wool for filtration
-
Vortex mixer or sonicator
Procedure:
-
Weighing the Sample: Accurately weigh 5-25 mg of 3,3-dimethylhexanedioic acid directly into a clean, dry vial. For ¹³C NMR, a higher concentration is generally required to obtain a good signal-to-noise ratio in a reasonable time.[9]
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[8] The choice of solvent is critical; for observing the carboxylic acid protons, an aprotic solvent like DMSO-d₆ is recommended.[6]
-
Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution. A homogeneous solution is essential for acquiring sharp NMR signals.[8]
-
Filtration: To remove any suspended particles that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[9]
-
Sample Depth: Ensure the final sample height in the NMR tube is approximately 4-5 cm (around 0.55-0.7 mL).[9][10] Incorrect sample depth can lead to difficulties in shimming the magnetic field.[10]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.
NMR Data Acquisition
The following is a general guide for setting up ¹H and ¹³C NMR experiments. Specific parameters may need to be optimized based on the spectrometer and the sample concentration.[11]
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | Standard single-pulse (e.g., 'zg30') | A simple 30° or 90° pulse is sufficient for a standard 1D ¹H spectrum. |
| Spectral Width (SW) | 12-16 ppm | This range is adequate to cover the expected chemical shifts for most organic molecules, including the downfield carboxylic acid protons. |
| Acquisition Time (AQ) | 2-4 seconds | A longer acquisition time provides better digital resolution, which is important for resolving fine coupling patterns.[11][12] |
| Relaxation Delay (D1) | 1-5 seconds | This delay allows for the relaxation of the nuclei back to their equilibrium state before the next scan, ensuring accurate integration. |
| Number of Scans (NS) | 8-16 | For a moderately concentrated sample, this number of scans should provide a good signal-to-noise ratio. The signal-to-noise ratio increases with the square root of the number of scans.[12] |
| Receiver Gain (RG) | Auto-adjust | The receiver gain should be set to maximize the signal without causing ADC overflow. |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | Proton-decoupled (e.g., 'zgpg30') | Proton decoupling simplifies the spectrum to single lines for each carbon and enhances the signal via the Nuclear Overhauser Effect (NOE). |
| Spectral Width (SW) | 200-240 ppm | This wide spectral width is necessary to encompass the full range of ¹³C chemical shifts. |
| Acquisition Time (AQ) | 1-2 seconds | A sufficient acquisition time is needed for good digital resolution. |
| Relaxation Delay (D1) | 2-5 seconds | A longer delay is often necessary for quaternary carbons, which have longer relaxation times. |
| Number of Scans (NS) | 128 to 1024 (or more) | Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio.[9] |
| Receiver Gain (RG) | Auto-adjust | Similar to ¹H NMR, the receiver gain should be optimized automatically. |
Workflow for NMR Data Acquisition and Processing
Caption: A streamlined workflow for NMR sample preparation, data acquisition, and processing.
Conclusion
This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectra of 3,3-dimethylhexanedioic acid. By combining theoretical predictions with practical, field-tested protocols, this document equips researchers, scientists, and drug development professionals with the necessary knowledge to confidently acquire and interpret the NMR data for this compound and other structurally related molecules. The principles of spectral interpretation and the methodologies for data acquisition outlined herein are fundamental to the broader practice of chemical analysis and are essential for ensuring the scientific integrity of research and development in the chemical and pharmaceutical sciences.
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